Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12N2O5 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of methoxy and dimethyl ester functional groups
Preparation Methods
The synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves a multi-step process. One common method includes the esterification of 5-methoxymethyl-2,3-pyridinedicarboxylic acid with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent . The final product is obtained through purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in bromination reactions, the compound undergoes a free radical mechanism initiated by N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) . The activation energy and reaction kinetics are crucial for understanding its reactivity and stability .
Comparison with Similar Compounds
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 5-methylpyridine-2,3-dicarboxylate: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: This compound is structurally similar but may have different substituents affecting its chemical properties.
Omeprazole: Although not structurally identical, it shares some functional groups and is used in medicinal chemistry.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H12N2O5/c1-17-7-4-5-14-8(6-7)9(11(15)18-2)10(13-14)12(16)19-3/h4-6H,1-3H3 |
InChI Key |
YASVSMYZXOXMBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NN2C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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